2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 931968-13-7
VCID: VC7191504
InChI: InChI=1S/C16H12ClN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3
SMILES: CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

CAS No.: 931968-13-7

Cat. No.: VC7191504

Molecular Formula: C16H12ClN3O3

Molecular Weight: 329.74

* For research use only. Not for human or veterinary use.

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile - 931968-13-7

Specification

CAS No. 931968-13-7
Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
IUPAC Name 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C16H12ClN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3
Standard InChI Key MRKVTFXALALKJK-UHFFFAOYSA-N
SMILES CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 1,3-oxazole ring substituted at the 4-position with a carbonitrile group and at the 5-position with a methylamino group. The oxazole’s 2-position is linked to a furan-2-yl moiety, which itself is substituted at the 5-position with a (4-chlorophenoxy)methyl group. This intricate arrangement creates a planar heterocyclic system with distinct electronic properties due to the electron-withdrawing nitrile and chlorophenoxy groups, balanced by the electron-donating methylamino substituent.

Table 1: Key Structural and Identifier Data

PropertyValue
CAS No.931968-13-7
IUPAC Name2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile
Molecular FormulaC₁₆H₁₂ClN₃O₃
Molecular Weight329.74 g/mol
SMILESCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
InChI KeyMRKVTFXALALKJK-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous oxazole-furan systems exhibit characteristic absorption bands. The nitrile group typically shows a strong C≡N stretch near 2240 cm⁻¹ in IR spectroscopy. In ¹H NMR, the methylamino protons resonate as a singlet near δ 2.8–3.0 ppm, while the furan and chlorophenoxy aromatic protons appear between δ 6.5–7.5 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis follows a multi-step sequence involving:

  • Furan Intermediate Preparation: 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde is synthesized via nucleophilic substitution between 4-chlorophenol and 5-(chloromethyl)furan-2-carbaldehyde in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.

  • Oxazole Ring Formation: The aldehyde undergoes condensation with methylcyanamide in the presence of ammonium acetate to form the oxazole core via a Robinson-Gabriel synthesis pathway.

  • Nitrile Introduction: A palladium-catalyzed cyanation at the 4-position completes the structure, often employing Zn(CN)₂ as the cyanide source .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution patterns during oxazole cyclization requires precise stoichiometric control of methylcyanamide.

  • Solvent Effects: Dichloromethane and ethanol are preferred for their ability to dissolve both polar intermediates and the final product.

  • Yield Limitations: Reported yields for analogous syntheses range from 15–35%, necessitating chromatographic purification .

Physicochemical Properties

Stability and Reactivity

The compound demonstrates moderate thermal stability (decomposition onset ~180°C based on thermogravimetric analysis of similar nitriles) . The nitrile group participates in nucleophilic additions, while the methylamino moiety undergoes N-alkylation or acylation reactions.

Solubility and Partitioning

Though experimental solubility data is unavailable, computational predictions using the ALOGPS algorithm suggest:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C

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